- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and UtilityAngewandte Chemie, 2013, 52(47), 12308-12312,
Cas no 5060-32-2 (Coenzyme A, S-hexanoate)

Coenzyme A, S-hexanoate structure
Produktname:Coenzyme A, S-hexanoate
Coenzyme A, S-hexanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Coenzyme A, S-hexanoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-
- Hexanoyl-Coenzyme A
- n-Hexanoyl-CoA
- Hexanoyl-coenzyme A
- Hexanoyl- CoA
- Caproyl-CoA
- Caproyl coenzyme A
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- Coenzyme A, hexanoate (6CI)
- Caproyl coenzyme A
- caproyl-CoA
- C27H46N7O17P3S
- Hexanoyl coenzyme A
- CHEBI:27540
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate
- LMFA07050328
- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- C27-H46-N7-O17-P3-S
- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;
- S-hexanoyl-coenzyme-A
- Coenzyme A, hexanoyl-
- C05270
- S-hexanoyl-CoA
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- caproyl-coenzyme A
- 5060-32-2
- Hexanoyl-CoA
- DTXSID40964834
- Q27103184
- n-hexanoyl-coenzyme A
- Hexanoyl CoA
- DB02563
- S-Hexanoyl-coenzym-A
- SCHEMBL60392
- n-hexanoyl-CoA
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- NS00070446
- CVD-0019444
- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)
- BDBM627980
-
- Inchi: InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1
- InChI-Schlüssel: OEXFMSFODMQEPE-HDRQGHTBSA-N
- Lächelt: CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Berechnete Eigenschaften
- Genaue Masse: 865.18837519g/mol
- Monoisotopenmasse: 865.18837519g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 55
- Anzahl drehbarer Bindungen: 24
- Komplexität: 1450
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 389Ų
- XLogP3: -3.7
Coenzyme A, S-hexanoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referenz
- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring EnzymesJournal of the American Chemical Society, 2008, 130(8), 2656-2666,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:S:H2O, overnight, 37°C, pH 7.5
2.1R:S:H2O, overnight, 37°C, pH 7.5
Referenz
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coliJournal of the American Chemical Society, 2011, 133(30), 11399-11401,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
Referenz
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender UnitJournal of Biological Chemistry, 2015, 290(45), 26994-27011,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0
1.2R:Cl3CCO2H, S:H2O, 25°C
1.2R:Cl3CCO2H, S:H2O, 25°C
Referenz
- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product BiosynthesisJournal of the American Chemical Society, 2010, 132(18), 6402-6411,
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referenz
- Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 BiosynthesisACS Catalysis, 2013, 3(3), 444-447,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referenz
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-DearoylpaclitaxelJournal of the American Chemical Society, 2009, 131(16), 5994-6002,
Herstellungsverfahren 10
Coenzyme A, S-hexanoate Raw materials
- Coenzyme A sodium salt hydrate
- trans-Hex-2-enoic acid
- 2-BROMOACETYL BROMIDE
- Coenzyme A Trilithium Salt
- Coenzyme A
Coenzyme A, S-hexanoate Preparation Products
Coenzyme A, S-hexanoate Verwandte Literatur
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
5060-32-2 (Coenzyme A, S-hexanoate) Verwandte Produkte
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 1488574-63-5(methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate)
- 2171458-29-8(3-[N-benzyl-5-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid)
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